
Fostriecin
Vue d'ensemble
Description
Le fostriecine sodique est un monoester de phosphate naturel dérivé de la bactérie du sol Streptomyces pulveraceus. Il appartient à une classe de produits naturels qui contiennent typiquement un ester de phosphate, une lactame α,β-insaturée et une chaîne diène ou triène linéaire conjuguée. Le fostriecine sodique est connu pour son inhibition puissante et sélective des phosphatases protéiques sérine/thréonine, ainsi que de la topoisomérase II de l'ADN .
Applications De Recherche Scientifique
Fostriecin sodium is derived from the bacterium Streptomyces pulveraceous and exhibits notable biological properties:
- Protein Phosphatase Inhibition : It selectively inhibits protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4) with IC values of 1.5 nM and 3 nM, respectively. It also shows weaker inhibition of topoisomerase II (IC = 40 μM) and protein phosphatase type 1 (PP1) (IC = 131 μM), while not inhibiting PP2B .
- Mechanism of Action : The inhibition mechanism involves reversible conjugate addition to an active site cysteine residue in PP2A, which is absent in PP1A. This selectivity is critical for its potential therapeutic applications .
Therapeutic Applications
This compound sodium's unique properties make it a candidate for various therapeutic applications:
- Antitumor Activity : As an antitumor antibiotic, this compound has shown efficacy in inhibiting cancer cell growth through its action on phosphatases that regulate cell cycle and apoptosis pathways .
- Cardiovascular Research : Studies indicate that this compound can modulate signaling pathways in cardiomyocytes, influencing phosphorylation states that affect cardiac function .
Antitumor Efficacy
A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines. The mechanism involved the downregulation of PP2A activity, leading to increased phosphorylation of pro-apoptotic factors and subsequent apoptosis in cancer cells .
Cardiomyocyte Studies
In experiments involving HL-1 cardiomyocytes, treatment with this compound resulted in increased phosphorylation of CaMKII, suggesting a regulatory role in cardiac signaling pathways. This finding highlights its potential use in cardiovascular disease research and therapy .
Synthetic Analogues
Research into synthetic analogues of this compound has revealed that modifications can significantly alter its potency and selectivity against various phosphatases. For instance, analogues lacking the α,β-unsaturated lactone were found to be substantially less active than the parent compound . This ongoing exploration aims to enhance the therapeutic profile of this compound derivatives.
Target Enzyme | IC (nM/μM) | Inhibition Type |
---|---|---|
Protein Phosphatase 2A | 1.5 nM | Selective Inhibition |
Protein Phosphatase 4 | 3 nM | Selective Inhibition |
Topoisomerase II | 40 μM | Weaker Inhibition |
Protein Phosphatase 1 | 131 μM | Weaker Inhibition |
Mécanisme D'action
Mode of Action
Fostriecin acts as a potent and selective inhibitor of these protein phosphatases . It exhibits a unique ability to inhibit these phosphatases with high potency and selectivity (e.g., IC50 = 45 nM for PP2A, IC50 = 1.5 nM for PP4) .
Biochemical Pathways
The inhibition of these phosphatases by this compound affects various biochemical pathways. For instance, PP2A and PP4 play a crucial role in cell growth and division, and their inhibition can disrupt these processes . Additionally, these phosphatases are involved in signal transduction, and their inhibition can affect cellular signaling pathways .
Pharmacokinetics
This compound is administered intravenously over 60 minutes on days 1–5 at 4-week intervals . The drug’s pharmacokinetics is compatible with a two-compartment model . A metabolite, most probably dephosphorylated this compound, was detected in plasma and urine . The mean this compound plasma half-life was 0.36 h (initial) and 1.51 h (terminal) .
Result of Action
The inhibition of protein phosphatases by this compound results in a dose-dependent arrest of cell growth during the G2-M phase of the cell cycle . This growth arrest occurs before the completion of mitosis . This compound-induced growth arrest is associated with the aberrant amplification of centrosomes, which results in the formation of abnormal mitotic spindles .
Analyse Biochimique
Biochemical Properties
Fostriecin is a known potent and selective inhibitor of protein serine/threonine phosphatases, as well as DNA topoisomerase II . Due to its activity against protein phosphatases PP2A and PP4 (IC50 1.5nM and 3.0nM, respectively) which play a vital role in cell growth, cell division, and signal transduction, this compound was looked into for its antitumor activity .
Cellular Effects
This compound exhibits antitumor activity against a wide spectrum of tumor cells in vitro and has excellent activity against L1210 and P388 leukemias in vivo . It rapidly inhibits DNA, RNA and protein synthesis . This compound treatment triggers an anti-tumor immune response via STAT1 activation resulting in increased expression of pro-inflammatory cytokines .
Molecular Mechanism
This compound’s activity is thought to be due to PP2A’s assumed role in regulating apoptosis of cells by activating cytotoxic T-lymphocytes and natural killer cells involved in tumor surveillance, along with human immunodeficiency virus-1 (HIV-1) transcription and replication .
Temporal Effects in Laboratory Settings
This compound causes a delayed inhibition of replicative DNA synthesis in human cells, consistent with a role for DNA topoisomerase II (its target enzyme) at a late stage in replication . This compound does not inhibit UV induced excision repair .
Dosage Effects in Animal Models
The data obtained from the Phase 1 trials suggests that plasma levels of this compound shown to have antitumor activity in animals can be achieved in humans .
Metabolic Pathways
The gene cluster for this compound consists of 21 open reading frames (ORFs) that encode for six modular type I polyketide synthases and seven tailoring enzymes . These enzymes within the fos gene have the nomenclature FosA-FosM, though not all are used in the biosynthesis of the target molecule .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La synthèse du fostriecine sodique implique plusieurs étapes, y compris la dihydroxylation de Sharpless pour fixer la stéréochimie absolue aux positions C-8/9 et une allylation de Leighton pour fixer la position C-5 du produit naturel. Dans les synthèses formelles, une hydrogénation de transfert de Noyori d'un ynone est utilisée pour fixer la position C-11, tandis que la synthèse totale utilise une combinaison de dihydroxylation asymétrique et de réduction Pd-π-allyle pour fixer la position C-11. Finalement, une trans-hydroboration de l'alcyne C-12/13 est utilisée en combinaison avec un couplage croisé de Suzuki pour établir le Z,Z,E-triène du fostriecine .
Méthodes de production industrielle : La production industrielle du fostriecine sodique implique généralement des processus de fermentation utilisant Streptomyces pulveraceus. Le bouillon de fermentation est ensuite soumis à diverses étapes de purification, y compris l'extraction par solvant, la chromatographie et la cristallisation, pour isoler et purifier le fostriecine sodique .
Analyse Des Réactions Chimiques
Types de réactions : Le fostriecine sodique subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le fostriecine sodique peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier la lactame et les chaînes diène/triène.
Substitution : Des réactions de substitution peuvent se produire au niveau du groupe ester de phosphate.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines et les alcools.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des chaînes lactame et diène/triène réduites et des esters de phosphate substitués .
4. Applications de recherche scientifique
Le fostriecine sodique a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les phosphatases protéiques et la topoisomérase II de l'ADN.
Biologie : Investigé pour son rôle dans la croissance cellulaire, la division cellulaire et la transduction du signal.
Médecine : Exploré pour son activité antitumorale contre la leucémie, le cancer du poumon, le cancer du sein et le cancer de l'ovaire.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et d'outils de recherche biochimique
5. Mécanisme d'action
Le fostriecine sodique exerce ses effets en inhibant les phosphatases protéiques sérine/thréonine, en particulier PP2A et PP4, avec des valeurs IC50 de 1,5 nM et 3,0 nM, respectivement. Il inhibe également la topoisomérase II de l'ADN. L'inhibition de ces enzymes perturbe la croissance cellulaire, la division cellulaire et les voies de transduction du signal, conduisant à l'apoptose des cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent la régulation de l'apoptose par l'activation des lymphocytes T cytotoxiques et des cellules tueuses naturelles, ainsi que la transcription et la réplication du virus de l'immunodéficience humaine-1 (VIH-1) .
Comparaison Avec Des Composés Similaires
Le fostriecine sodique est structurellement apparenté à d'autres produits naturels tels que la cytostatine et la phoslactomycine. Ces composés contiennent également un ester de phosphate, une lactame α,β-insaturée et une chaîne diène ou triène linéaire conjuguée. Le fostriecine sodique est unique en son inhibition puissante et sélective des phosphatases protéiques PP2A et PP4, ainsi que son activité antitumorale .
Composés similaires :
- Cytostatine
- Phoslactomycine
Le fostriecine sodique se distingue par sa forte puissance et sa sélectivité, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles .
Activité Biologique
Fostriecin sodium, a potent antitumor antibiotic derived from Streptomyces pulveraceus, exhibits significant biological activity primarily through its inhibition of various protein phosphatases and topoisomerases. This article delves into its mechanisms of action, potency, and implications in cancer therapy, supported by data tables and research findings.
This compound sodium primarily acts as an inhibitor of:
- Protein Phosphatase 2A (PP2A) : IC50 of approximately 1.5 nM .
- Protein Phosphatase 4 (PP4) : IC50 of about 3 nM .
- Topoisomerase II : Weaker inhibition with an IC50 of 40 μM .
- Protein Phosphatase 1 (PP1) : IC50 of 131 μM .
Notably, it does not inhibit Protein Phosphatase 2B (PP2B) .
In Vitro Activity
This compound has shown promising results in various in vitro studies:
- A human tumor cloning assay indicated a 27% anticancer response at a concentration of 10 mg/mL .
- In HeLa cells, this compound at 0.22 mM led to over 90% inhibition of DNA synthesis by suppressing topoisomerase II activity .
In Vivo Activity
In animal models, this compound demonstrated significant cytotoxicity:
- It effectively suppressed P388 and L1210 leukemias in mice at a concentration of 10 mg/mL , showcasing its potential as an antitumor agent .
Case Studies and Clinical Implications
While clinical studies have been limited due to the compound's instability, some reports suggest its potential utility in treating cancers resistant to conventional therapies. For instance, a phase I clinical study highlighted the compound's promise but noted challenges regarding its supply and stability .
Comparative Potency Table
The following table summarizes the inhibitory potency of this compound sodium against various targets:
Target | IC50 Value | Notes |
---|---|---|
Protein Phosphatase 2A | 1.5 nM | Most potent target |
Protein Phosphatase 4 | 3 nM | Significant inhibition |
Topoisomerase II | 40 μM | Weaker inhibition |
Protein Phosphatase 1 | 131 μM | Least potent among the tested phosphatases |
Research Findings
Recent studies have emphasized the selectivity of this compound for PP2A over other phosphatases, which is crucial for its cytotoxic effects. The inhibition of PP2A interferes with cell cycle regulation and promotes apoptosis in cancer cells .
Moreover, the compound's unique mechanism—binding to an active site cysteine residue in PP2A—suggests potential for developing selective inhibitors that could serve as therapeutic agents with fewer side effects compared to traditional chemotherapy .
Propriétés
IUPAC Name |
sodium;[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27O9P.Na/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20;/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26);/q;+1/p-1/b3-2-,6-4+,8-5-,12-11+;/t15-,16+,17+,19+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUIKNRVGYFSHL-IAVQPKKASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26NaO9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 300 (mg/mL), Methanol 20 (mg/mL) | |
Record name | FOSTRIECIN | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
87860-39-7 | |
Record name | Fostriecin sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087860397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FOSTRIECIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TXS63IX8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of fostriecin?
A1: this compound is a potent and selective inhibitor of protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). [, , , , ]
Q2: How does this compound interact with its target phosphatases?
A2: this compound binds to the catalytic subunit of PP2A and PP4. Its unsaturated lactone moiety is thought to form a covalent adduct with Cys269, a residue unique to PP2A, contributing to its selectivity. [, ]
Q3: What are the downstream effects of PP2A and PP4 inhibition by this compound?
A3: Inhibition of PP2A and PP4 disrupts critical cellular processes, including cell cycle regulation, leading to mitotic slippage, chromosome misalignment, and ultimately, apoptosis. [, , ]
Q4: How does this compound impact cell cycle progression?
A5: this compound disrupts the mitotic entry checkpoint, leading to premature entry into mitosis. This results in chromosome condensation even in the absence of normal mitotic events like histone H1 hyperphosphorylation and p34cdc2 kinase activity. [, , ]
Q5: Can this compound override cell cycle arrest induced by other agents?
A6: Yes, this compound can force cells arrested in the cell cycle by DNA damaging agents or DNA replication inhibitors into mitosis, ultimately leading to mitotic catastrophe. []
Q6: What is the molecular formula and weight of this compound?
A7: this compound has the molecular formula C19H31O8P and a molecular weight of 418.4 g/mol. []
Q7: What are some characteristic structural features of this compound?
A8: this compound contains an α,β-unsaturated δ-lactone, a conjugated (Z,Z,E)-triene, and a phosphate ester. These structural elements contribute to its biological activity and interaction with its target phosphatases. [, , , ]
Q8: Is this compound stable under standard storage conditions?
A9: this compound is known for its storage instability, which has hindered its clinical development. This instability is partly attributed to the reactive nature of the α,β-unsaturated δ-lactone moiety. [, , ]
Q9: What conditions can affect this compound stability?
A10: this compound degradation is influenced by pH and temperature. It exhibits a U-shaped pH profile, showing both acid and base-catalyzed decomposition. []
Q10: What are the major degradation products of this compound?
A11: Under basic conditions, degradation products suggest lactone ring opening and potential Michael-type addition reactions. In acidic conditions, dehydration products and a C9-C11 phosphorinane derivative have been observed. []
Q11: Does this compound possess intrinsic catalytic activity?
A12: this compound is primarily known as an enzyme inhibitor, specifically targeting protein phosphatases. It does not exhibit intrinsic catalytic activity itself. [, ]
Q12: Have computational methods been used to study this compound?
A13: Yes, computational modeling has been employed to understand this compound's interaction with PP2A. Molecular docking studies have helped visualize the binding mode and key interactions with the active site, including the proposed covalent bond formation with Cys269. []
Q13: How do structural modifications impact this compound's activity?
A14: Studies on this compound analogs have revealed crucial structure-activity relationships. For example, the C9-phosphate, C11-alcohol, and the (Z,Z,E)-triene are essential for potent PP2A inhibition. [, , , ]
Q14: What is the significance of the C4-C6 stereochemistry in this compound's lactone ring?
A15: Synthesis and evaluation of C4-C6 stereoisomers of the cytostatin lactone (a related compound) showed significantly reduced PP2A inhibition, highlighting the importance of the natural stereochemistry for activity. []
Q15: What strategies have been explored to improve this compound's stability?
A17: The total synthesis of this compound and its analogs has enabled the development of more stable derivatives. Modifications to the sensitive α,β-unsaturated δ-lactone moiety have been explored to enhance its stability. [, , ]
Q16: What is known about this compound's pharmacokinetic profile?
A18: Studies in rabbits using a high-pressure liquid chromatography assay revealed a short elimination half-life (11.95 ± 8.55 min) and rapid clearance following intravenous administration. []
Q17: Were any significant toxicological findings observed in preclinical studies?
A19: Rabbits administered this compound intravenously exhibited a transient increase in liver enzymes (AST and ALT), suggesting potential liver toxicity. []
Q18: What types of cancer cell lines are sensitive to this compound in vitro?
A20: this compound has shown in vitro activity against a broad range of cancer cell lines, including ovarian, breast, and lung cancer. [, ]
Q19: Has this compound demonstrated in vivo antitumor activity?
A21: Yes, this compound has shown in vivo efficacy against L1210 and P388 leukemia models. []
Q20: Did this compound progress to clinical trials?
A22: this compound entered Phase I clinical trials, but the trials were halted due to challenges related to drug stability and the inability to reach therapeutic doses without significant toxicity concerns. [, ]
Q21: What are the potential toxicities associated with this compound?
A24: Based on preclinical studies, this compound may cause liver toxicity, as indicated by elevated liver enzymes in rabbits. Further research is needed to fully characterize its safety profile. []
Q22: What analytical techniques have been employed to study this compound?
A25: Various techniques have been used to characterize and quantify this compound, including high-pressure liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR), and chiral gas chromatography (GC). [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.